molecular formula C16H22F3N3O2 B13934623 Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13934623
M. Wt: 345.36 g/mol
InChI Key: QATKAZYZMFCOBM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 193902-87-3, molecular formula: C₁₆H₂₂F₃N₃O₂, molecular weight: 345.36) is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl substituent includes an amino group (-NH₂) at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position . This compound is a key intermediate in synthesizing bioactive molecules, particularly those targeting receptors like CSF1R (colony-stimulating factor 1 receptor) and RBP4 (retinol-binding protein 4) .

Synthetic Relevance The compound is typically synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling reactions. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group facilitates further functionalization, such as amide bond formation .

Properties

Molecular Formula

C16H22F3N3O2

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)11-4-5-13(20)12(10-11)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3

InChI Key

QATKAZYZMFCOBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine (substrate)
  • tert-Butyl chloroformate (Boc anhydride equivalent)
  • Triethylamine (base)
  • Dichloromethane (DCM) or other aprotic organic solvents (e.g., tetrahydrofuran, THF)

Reaction Conditions

  • The reaction is typically conducted at 0°C to room temperature to control the rate and minimize side reactions.
  • Triethylamine is added to neutralize the hydrochloric acid generated during carbamate formation.
  • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
  • The product is isolated by aqueous workup and purified by column chromatography.

Reaction Scheme

$$
\text{4-(4-amino-3-(trifluoromethyl)phenyl)piperazine} + \text{(Boc)2O} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C to RT}} \text{tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate}
$$

Analytical and Purification Techniques

Stock Solution Preparation and Solubility

For biological assays or further synthetic use, stock solutions of the compound can be prepared as follows, based on molecular weight and desired molarity:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 2.8955 0.5791 0.2896
5 mg 14.4776 2.8955 1.4478
10 mg 28.9553 5.7911 2.8955

Solvents such as DMSO are commonly used to prepare master stocks, which can then be diluted with PEG300, Tween 80, corn oil, or water for in vivo formulations. Careful stepwise addition and mixing ensure clarity and solubility.

Alternative Synthetic Routes and Considerations

While the Boc protection of the piperazine nitrogen is the most straightforward and widely used method, other synthetic strategies may involve:

Industrial synthesis may optimize parameters such as temperature, solvent choice, and base equivalents to maximize yield and purity, often employing automated systems for reproducibility.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Preparation of 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine Commercially available or synthesized via aromatic substitution Purity critical for next step
2 Boc Protection of piperazine nitrogen tert-Butyl chloroformate, triethylamine, DCM, 0°C to RT Reaction monitored by TLC; base neutralizes HCl
3 Purification Silica gel chromatography (ethyl acetate/petroleum ether gradient) Achieves >95% purity
4 Stock solution preparation DMSO, PEG300, Tween 80, corn oil, water Stepwise solvent addition to maintain solubility

Research Discoveries and Applications

The incorporation of the trifluoromethyl group and Boc-protected piperazine moiety has been shown to:

  • Enhance metabolic stability and lipophilicity , improving pharmacokinetic profiles in drug candidates.
  • Serve as a versatile intermediate for further functionalization in medicinal chemistry programs targeting CNS and infectious diseases.
  • Facilitate structure-activity relationship (SAR) studies due to the modular nature of the piperazine scaffold and protective group chemistry.

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroinflammation imaging . Amino group (-NH₂) at the 4-position is essential for CSF1R binding in the target compound but dispensable in RBP4 antagonists (e.g., ) . Piperidine/pyridine substituents reduce lipophilicity but improve solubility, as seen in and .

Synthetic Yields and Feasibility: Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally require harsher conditions but achieve higher yields (e.g., 90% for 4-methylpiperidine analog in ) . Halogenated analogs (e.g., ’s pyrimidine derivative) show lower yields due to steric hindrance .

Therapeutic Applications :

  • CSF1R-targeting compounds () are prioritized for PET imaging due to high receptor affinity .
  • RBP4 antagonists () exploit the trifluoromethyl group for hydrophobic interactions, enabling age-related macular degeneration treatment .

Biological Activity

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 1093759-09-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H24F3N3O2
  • Molecular Weight : 359.39 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(N1CCN(CC2=CC=C(N)C(C(F)(F)F)=C2)CC1)OC(C)(C)C

The compound features a piperazine ring substituted with an amino group and a trifluoromethyl group, which are known to influence its biological activity.

Research indicates that compounds like this compound may act as proteasome inhibitors. Proteasomes play a crucial role in regulating protein degradation, which is vital for various cellular processes including cell cycle regulation and apoptosis. Inhibiting proteasome activity can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cancer cell proliferation effectively. In a study involving various cancer cell lines, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested .

Inhibition Profile

The inhibition profile of this compound suggests selective targeting of the chymotrypsin-like (CT-L) activity of the proteasome, which is critical for cancer cell survival. For example, one study reported IC50 values of approximately 48.36 µM for CT-L activity in isolated proteasomes . This selectivity is advantageous as it may reduce off-target effects associated with broader proteasome inhibitors.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound, and viability was assessed using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM across multiple lines, indicating strong anticancer properties.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism underlying the observed anticancer effects.
    • Method : Western blot analysis was conducted to assess levels of apoptosis markers after treatment.
    • Results : Increased levels of cleaved caspase-3 and PARP were noted, confirming the induction of apoptosis.

Comparative Analysis

Compound NameCAS NumberIC50 (µM)Target
This compound1093759-09-1~48.36CT-L activity
Bortezomib179324-69-7~10Proteasome
Carfilzomib868540-17-4~0.5Proteasome

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